1-(3,5-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-(3,5-Dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 3,5-dimethoxybenzoyl group and a 4-methylphenylmethylsulfanyl group attached to the imidazole ring
Preparation Methods
The synthesis of 1-(3,5-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves several steps, typically starting with the preparation of the imidazole ring. The synthetic route may include:
Formation of the Imidazole Ring: This can be achieved through the reaction of glyoxal, ammonia, and an aldehyde under acidic or basic conditions.
Introduction of the 3,5-Dimethoxybenzoyl Group: This step involves the acylation of the imidazole ring using 3,5-dimethoxybenzoyl chloride in the presence of a base such as pyridine.
Attachment of the 4-Methylphenylmethylsulfanyl Group: This can be accomplished through a nucleophilic substitution reaction, where the imidazole derivative reacts with 4-methylphenylmethylsulfanyl chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(3,5-Dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3,5-Dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-(3,5-Dimethoxybenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:
1-(3,5-Dimethoxybenzoyl)-4-(3,4,5-trimethoxybenzyl)piperazine: This compound shares the 3,5-dimethoxybenzoyl group but differs in the presence of a piperazine ring and additional methoxy groups.
1-O-(4-Hydroxy-3,5-dimethoxybenzoyl)-β-D-glucopyranose: This compound contains a similar benzoyl group but is attached to a glucopyranose ring, highlighting differences in solubility and biological activity.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-14-4-6-15(7-5-14)13-26-20-21-8-9-22(20)19(23)16-10-17(24-2)12-18(11-16)25-3/h4-7,10-12H,8-9,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJBQDVDGFXECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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